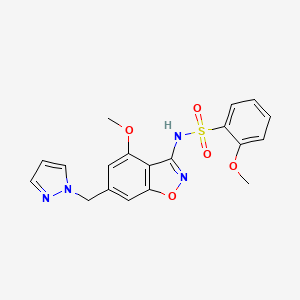

Kat6-IN-1

Description

Overview of Histone Acetyltransferases (HATs) and the MYST Family

Histone acetyltransferases (HATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to specific lysine (B10760008) residues on histone proteins. epigenie.comwikipedia.org This acetylation neutralizes the positive charge of lysine, reducing the affinity between histones and the negatively charged DNA, thereby making the chromatin more accessible to transcription factors and other regulatory proteins, which generally leads to transcriptional activation. epigenie.comwikipedia.org HATs are broadly classified into different families based on their structural and functional similarities. epigenie.com

One prominent family of HATs is the MYST family, named after its founding members: MOZ (Monocytic Leukemia Zinc Finger Protein), Ybf2 (Sas3), Sas2, and Tip60. epigenie.comwikipedia.org MYST family members are characterized by a conserved MYST domain, which contains an acetyl-CoA binding motif and a zinc finger. epigenie.comwikipedia.orgnih.gov Many MYST HATs also possess additional domains, such as chromodomains and PHD fingers, which facilitate interactions with other proteins or modified histones, contributing to their substrate specificity and recruitment to specific genomic loci. wikipedia.orgnih.govoup.com MYST proteins are involved in a diverse range of cellular processes, including gene regulation, DNA repair, cell cycle control, and development, primarily through their ability to acetylate histones H2A, H3, and H4. wikipedia.orgnih.govmdpi.com

Biological Significance of Lysine Acetyltransferase 6A (KAT6A) and Lysine Acetyltransferase 6B (KAT6B) in Epigenetic Regulation

Lysine acetyltransferase 6A (KAT6A), also known as MOZ or MYST3, and Lysine acetyltransferase 6B (KAT6B), also known as MORF or MYST4, are two closely related paralogs belonging to the MYST family of HATs. researchgate.netkat6a.orgnih.govnih.gov Both KAT6A and KAT6B are highly conserved epigenetic regulators that play crucial roles in controlling gene expression by acetylating both histone and non-histone proteins. researchgate.netnih.gov They are key components of multi-subunit protein complexes, such as the MOZ/MORF complex, which are involved in chromatin remodeling and transcriptional activation. oup.commdpi.comkat6a.org

KAT6A and KAT6B primarily acetylate specific lysine residues on histone H3, notably lysine 9 (H3K9) and lysine 23 (H3K23). mdpi.comnih.govaacrjournals.orgpfizeroncologydevelopment.compublications.csiro.au Acetylation at these sites can lead to a more relaxed chromatin state, promoting the transcription of target genes. aacrjournals.orgpfizeroncologydevelopment.com The biological functions of KAT6A and KAT6B are diverse and essential for normal development and cellular processes. They are involved in regulating transcription, cell cycle progression, stem cell maintenance (including hematopoietic and neural stem cells), hematopoietic cell differentiation, and mitosis. researchgate.netnih.govresearchgate.netoncologyone.com.auaacrjournals.org

Dysregulation of KAT6A and KAT6B activity has been implicated in various pathological conditions. researchgate.netnih.govpatsnap.com For instance, chromosomal translocations involving KAT6A have been identified in acute myeloid leukemia (AML). nih.govpfizeroncologydevelopment.comoncologyone.com.aupatsnap.com Furthermore, aberrant expression or mutations in KAT6A and KAT6B are associated with a range of developmental syndromes, collectively referred to as KAT6 syndromes, characterized by intellectual disability, developmental delay, and various physical abnormalities. researchgate.netmdpi.comkat6a.orgresearchgate.netresearchgate.net In cancer, both upregulation and downregulation of KAT6 proteins have been observed, suggesting they can act as either oncogenes or tumor suppressors depending on the cancer type. researchgate.netnih.gov Overexpression of KAT6A, for example, has been noted in various cancers, including breast, lung, and ovarian cancers, and is often correlated with worse clinical outcomes. oncologyone.com.aupatsnap.cominsilico.comnih.gov KAT6A is amplified in a significant percentage of breast cancer patients, particularly in the estrogen receptor-positive (ER+) subtype. oncologyone.com.auaacrjournals.orginsilico.com This dysregulation highlights KAT6A and KAT6B as compelling targets for therapeutic intervention in various diseases. patsnap.com

Introduction to KAT6-IN-1 as a Potent and Selective Small Molecule Inhibitor of KAT6A and KAT6B

Given the significant roles of KAT6A and KAT6B in disease, the development of small molecule inhibitors targeting these acetyltransferases has become an active area of research. This compound is a chemical compound that has emerged as a potent and selective small molecule inhibitor of both KAT6A and KAT6B. medchemexpress.com It is being investigated for its potential therapeutic applications, particularly in the context of cancers driven by KAT6 dysregulation. medchemexpress.comglpbio.com

Research findings indicate that this compound (also referred to as compound E in some studies) can potently inhibit the enzymatic activity of KAT6A and KAT6B. medchemexpress.com Studies have reported single-digit nanomolar IC50 values for this compound against both enzymes, demonstrating its high potency. aacrjournals.orgbioworld.comresearchgate.netaacrjournals.org Furthermore, this compound has shown good selectivity over other members of the MYST family (such as KAT5, KAT7, and KAT8) and other HATs, which is crucial for minimizing off-target effects and potential toxicity. aacrjournals.orgbioworld.comresearchgate.netaacrjournals.org

Detailed research findings on this compound and similar potent KAT6 inhibitors highlight their mechanism of action involving the inhibition of KAT6-catalyzed histone acetylation, particularly at H3K23. aacrjournals.orgpfizeroncologydevelopment.compublications.csiro.aubioworld.com This inhibition leads to changes in chromatin structure and subsequent downregulation of genes regulated by KAT6 activity. aacrjournals.orgpublications.csiro.auoncologyone.com.auaacrjournals.org Preclinical studies have demonstrated the anti-proliferative effects of this compound and related compounds in cancer cell lines, especially those with high KAT6A expression or amplification, such as ER+ breast cancer cell lines (e.g., ZR-75-1, T47D, CAMA-1). aacrjournals.orgbioworld.comresearchgate.netaacrjournals.orgaacrjournals.org

The following table summarizes some reported biochemical potency data for this compound and related compounds:

| Compound | Target | IC50 (nM) | Selectivity vs. other KATs (fold) |

| This compound | KAT6A | Single-digit nM aacrjournals.orgbioworld.comaacrjournals.org | >200-fold vs. KAT5, KAT8 researchgate.net |

| KAT6B | Single-digit nM aacrjournals.orgbioworld.comaacrjournals.org | >50-fold vs. KAT7 bioworld.comaacrjournals.org | |

| HW-321005 | KAT6A | 0.89 bioworld.com | High selectivity bioworld.com |

| KAT6B | 5.06 bioworld.com | High selectivity bioworld.com | |

| ISM-5043 | KAT6A | 8 aacrjournals.orgbioworld.com | >2000-fold vs. other HATs aacrjournals.orgbioworld.com |

| KAT6B | 16 aacrjournals.orgbioworld.com | 344 nM vs. KAT7 aacrjournals.orgbioworld.com | |

| CTx-648 (PF-9363) | KAT6A | Potent publications.csiro.auoncologyone.com.augriffith.edu.au | High selectivity oncologyone.com.augriffith.edu.au |

| KAT6B | Potent publications.csiro.auoncologyone.com.augriffith.edu.au | High selectivity oncologyone.com.augriffith.edu.au |

Note: IC50 values can vary depending on the specific assay conditions and studies.

Further preclinical investigations have shown that KAT6 inhibitors can induce cell cycle arrest and cellular senescence in cancer cells without causing DNA damage. nih.govnih.gov In vivo studies using xenograft models have demonstrated that these inhibitors can lead to significant tumor growth inhibition and even tumor regression in models of KAT6A-amplified or ER+ breast cancer. aacrjournals.orgpublications.csiro.auoncologyone.com.auaacrjournals.orgbioworld.comaacrjournals.orgaacrjournals.orgbioworld.com The anti-tumor activity has been shown to correlate with the inhibition of H3K23 acetylation. publications.csiro.aubioworld.com Some studies also suggest that KAT6 inhibition can downregulate the expression of estrogen receptor alpha (ERα) in breast cancer cells, highlighting a potential mechanism for its efficacy in ER+ breast cancer. bioworld.comaacrjournals.orgaacrjournals.org The potential for synergy when combined with other therapies, such as tamoxifen, has also been explored in preclinical settings. aacrjournals.orgbioworld.com

The development of potent and selective KAT6 inhibitors like this compound represents a promising avenue for targeting epigenetic dysregulation in various diseases, particularly in cancers where KAT6A and KAT6B play oncogenic roles. Research continues to explore the full therapeutic potential of KAT6 inhibition.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H18N4O5S |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

2-methoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C19H18N4O5S/c1-26-14-6-3-4-7-17(14)29(24,25)22-19-18-15(27-2)10-13(11-16(18)28-21-19)12-23-9-5-8-20-23/h3-11H,12H2,1-2H3,(H,21,22) |

InChI Key |

RCBWSTJGOASLEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC |

Origin of Product |

United States |

Molecular and Epigenetic Mechanisms of Kat6 in 1 Action

Enzyme Target Specificity and Inhibition Kinetics of KAT6-IN-1

The efficacy of this compound as a research tool is fundamentally linked to its specific and potent inhibition of its intended targets, KAT6A and KAT6B, while displaying minimal activity against other related enzymes.

This compound acts as a potent inhibitor of the catalytic activity of both KAT6A and KAT6B enzymes. It functions as a reversible, competitive inhibitor with respect to the acetyl-coenzyme A (acetyl-CoA) binding site. This means that this compound and acetyl-CoA compete for the same binding location on the enzyme. The compound demonstrates high affinity for the KAT6A and KAT6B enzymes, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range, indicating its strong inhibitory potential.

Biochemical assays have confirmed that this compound directly binds to the acetyl-CoA pocket of KAT6A, effectively blocking the transfer of acetyl groups to histone substrates. This competitive inhibition mechanism is a key feature of its mode of action, leading to a reduction in the acetylation of histone proteins.

A critical aspect of a chemical probe's utility is its selectivity for its target over other similar proteins. This compound has been profiled against a panel of other lysine (B10760008) acetyltransferases and has demonstrated a high degree of selectivity for the KAT6 family.

It shows significantly less activity against other KAT families, such as KAT5, KAT7, and KAT8. For instance, its inhibitory activity against p300 (KAT3B), another prominent lysine acetyltransferase, is substantially lower than for KAT6A/B. This selectivity is crucial for attributing the observed cellular effects specifically to the inhibition of KAT6A and KAT6B.

Table 1: Selectivity Profile of this compound Against Various Lysine Acetyltransferases

| Enzyme | IC50 (nM) | Fold Selectivity vs. KAT6A |

|---|---|---|

| KAT6A | 3.9 | 1 |

| KAT6B | 12 | ~3 |

| KAT5 | >10,000 | >2500 |

| KAT7 | >10,000 | >2500 |

| KAT8 | >10,000 | >2500 |

| p300 (KAT3B) | >30,000 | >7600 |

Impact on Global and Locus-Specific Histone Acetylation Patterns

By inhibiting KAT6A and KAT6B, this compound directly influences the acetylation status of histone proteins, which in turn affects chromatin structure and gene expression.

The primary and most well-documented downstream epigenetic effect of this compound is the significant reduction of histone H3 lysine 23 acetylation (H3K23ac). KAT6A and KAT6B are the principal enzymes responsible for this specific histone mark. Treatment of cells with this compound leads to a dose-dependent and time-dependent decrease in global H3K23ac levels. This specific effect on H3K23ac serves as a reliable biomarker for target engagement of this compound in cellular studies.

While the most pronounced effect of this compound is on H3K23ac, its impact on other histone acetylation marks is less direct and generally minimal. Studies have shown that treatment with this compound does not significantly alter the global levels of other common histone H3 acetylations, such as H3K9ac and H3K14ac. This further underscores the specificity of KAT6A/B for the H3K23 residue and the targeted action of the inhibitor.

Histone acetylation is a key regulator of chromatin structure. The reduction of H3K23ac by this compound can lead to changes in chromatin conformation and accessibility. Acetylation of lysine residues on histones neutralizes their positive charge, which is thought to weaken the interaction between histones and DNA, leading to a more open and transcriptionally active chromatin state.

By inhibiting KAT6A/B and reducing H3K23ac, this compound can promote a more condensed chromatin state at specific genomic loci. This can result in decreased accessibility of these regions to transcription factors and other regulatory proteins, ultimately leading to changes in gene expression. These alterations in chromatin accessibility are a direct consequence of the enzymatic inhibition and the subsequent changes in histone acetylation patterns.

Table 2: Summary of this compound's Epigenetic Effects

| Epigenetic Mark/Process | Effect of this compound Treatment |

|---|---|

| H3K23ac | Strong and specific reduction |

| H3K9ac | No significant change in global levels |

| H3K14ac | No significant change in global levels |

| Chromatin Accessibility | Locus-specific reduction |

Influence on Gene Transcription and Transcriptional Programs

The inhibitory action of this compound on the lysine acetyltransferases KAT6A and KAT6B initiates a cascade of changes in gene expression. By preventing the acetylation of histone and non-histone proteins, this compound fundamentally alters the transcriptional landscape of the cell, impacting programs that govern cell proliferation, senescence, and oncogenesis.

Regulation of Genes Associated with Cell Cycle Progression and Cellular Senescence

The KAT6 enzymes are deeply involved in the regulation of the cell cycle. nih.gov Inhibition of their acetyltransferase activity by compounds like this compound leads to a halt in cell cycle progression and the induction of cellular senescence. griffith.edu.auresearchgate.net KAT6A, in particular, plays a role in suppressing senescence by regulating the expression of genes that act as suppressors of the CDKN2A locus. griffith.edu.auresearchgate.net The function of KAT6A in this process is dependent on its catalytic activity. griffith.edu.au

By blocking KAT6A, this compound effectively lifts this suppression, leading to an INK4A/ARF-dependent senescence response. griffith.edu.au This process is characterized by cell cycle exit without the induction of DNA damage. griffith.edu.au Research has shown that KAT6 histone acetyltransferases are linked to cell proliferation and have roles in multiple stages of the cell cycle, including the G1/S transition. nih.gov Therefore, the primary mechanism by which this compound influences the cell cycle is by altering the expression of key regulatory genes, tipping the balance from proliferation towards a state of irreversible growth arrest known as senescence.

| Gene/Locus | Function in Cell Cycle/Senescence | Effect of KAT6A/B Activity | Consequence of this compound Inhibition |

|---|---|---|---|

| CDKN2A Locus (INK4A/ARF) | Encodes tumor suppressor proteins that induce cell cycle arrest and senescence. | Suppresses the expression of repressors of the locus, indirectly promoting proliferation. griffith.edu.au | Induces expression of INK4A/ARF, leading to cell cycle exit and cellular senescence. griffith.edu.au |

| p21 | A cyclin-dependent kinase inhibitor that enforces cell cycle arrest. | Can enhance p53 activity to drive p21 expression, promoting senescence in some contexts. nih.gov | Modulates pathways leading to cell cycle arrest. |

Modulation of Oncogenic Gene Expression (e.g., MYC, Cyclin D1, Estrogen Receptor)

This compound exerts significant control over the expression of powerful oncogenes. The activity of KAT6A is linked to the progression of MYC-induced lymphomas; studies have shown that the loss of even one allele of KAT6A can dramatically extend the survival of mice with this type of cancer. researchgate.net This suggests that the acetyltransferase activity of KAT6A is necessary for the full oncogenic expression program driven by MYC. By inhibiting KAT6A, this compound can arrest the progression of such malignancies. griffith.edu.au

Furthermore, in the context of breast cancer, KAT6A has been shown to regulate the expression of the Estrogen Receptor α (ERα) by directly binding to its promoter and mediating H3K9 acetylation. nih.gov The estrogen receptor is a critical driver of proliferation in the majority of breast cancers. Therefore, by inhibiting KAT6A, this compound can modulate ERα expression, representing a potential therapeutic strategy. While KAT6 enzymes regulate the broader cell cycle machinery which includes proteins like Cyclin D1, their direct regulatory control has been more specifically demonstrated for MYC and the Estrogen Receptor. researchgate.netnih.govqut.edu.aumdpi.com

| Oncogene | Role in Cancer | Modulation by KAT6A/B | Effect of this compound Inhibition |

|---|---|---|---|

| MYC | A transcription factor that drives cell proliferation and is overexpressed in many cancers. | KAT6A activity is implicated in the progression of MYC-driven lymphomas. researchgate.net | Arrests the progression of MYC-induced lymphoma in preclinical models. griffith.edu.au |

| Estrogen Receptor (ERα) | A key driver of proliferation in hormone-receptor-positive breast cancer. | KAT6A directly binds the ERα promoter to regulate its expression. nih.gov | Downregulates ERα expression, potentially reducing cancer cell proliferation. |

| Cyclin D1 | A key regulatory protein for G1-S phase transition in the cell cycle, often overexpressed in cancer. qut.edu.au | As master regulators of the cell cycle, KAT6 enzymes indirectly influence Cyclin D1 levels. nih.gov | Contributes to overall cell cycle arrest. |

Control of Specific Developmental Genes (e.g., SOX family, SOX2)

The function of KAT6 enzymes is critical for normal development, particularly in the brain. nih.govnih.gov The enzyme KAT6B is required for the expression of key genes involved in nervous system development, most notably the SOX gene family. nih.govnih.gov Specifically, KAT6B plays a direct role in activating the expression of SOX2, a master regulator of neural stem and progenitor cells. nih.gov

Mechanistically, KAT6B occupies the SOX2 locus in the developing cortex and its activity is necessary for SOX2 promoter activity. nih.govnih.gov The loss of KAT6B impairs neural stem cell proliferation and differentiation, a defect that can be partially rescued by the overexpression of SOX2. nih.govnih.gov Consequently, the inhibition of KAT6B by this compound would be expected to reduce the expression of SOX2 and other SOX family genes, thereby controlling these specific developmental pathways. nih.govnih.govcitedrive.com

Role of KAT6A/B Associated Protein Complexes (e.g., BRPF1, ING5, MEAF6) in this compound Mediated Effects

The enzymatic activity of KAT6A and KAT6B, and therefore the effects of their inhibition by this compound, are critically dependent on their association with other proteins to form large, multisubunit complexes. nih.govnih.gov KAT6A and KAT6B form tetrameric complexes with Bromodomain and PHD finger-containing protein 1 (BRPF1), Inhibitor of Growth 5 (ING5), and MEAF6. nih.govfrontiersin.orgreactome.org

Within this complex, BRPF1 acts as a crucial scaffold protein. nih.govfrontiersin.org It bridges KAT6A/B with ING5 and MEAF6 and serves to activate the acetyltransferase activity of the KAT6 enzyme. nih.govnih.gov The complete complex is essential for directing the enzymatic activity towards its primary substrate, histone H3, particularly at lysine 23 (H3K23). nih.govresearchgate.net The various domains within the BRPF1 subunit, such as the PZP, bromodomain, and PWWP domains, help to target the complex to specific locations on the chromatin. nih.gov

Therefore, the transcriptional changes mediated by this compound are a direct result of shutting down the catalytic engine (KAT6A/B) within this larger, sophisticated regulatory machine. The complex's other subunits (BRPF1, ING5, MEAF6) are responsible for substrate specificity and localization, ensuring that the acetyltransferase activity is directed to the correct genomic regions, such as the promoters of cell cycle and developmental genes. nih.govnih.govfrontiersin.org The inhibitory effect of this compound is thus realized through the inactivation of the entire functional complex.

| Complex Component | Primary Function | Role in Mediating KAT6A/B Action |

|---|---|---|

| KAT6A/KAT6B | Catalytic subunit with histone acetyltransferase (HAT) activity. reactome.org | Performs the histone acetylation that leads to changes in gene expression. This is the direct target of this compound. |

| BRPF1 | Scaffold protein that assembles the complex. nih.govnih.govfrontiersin.org | Activates the HAT activity of KAT6A/B and helps target the complex to chromatin through its reader domains. nih.govresearchgate.net |

| ING5 | Accessory protein, member of the Inhibitor of Growth family. | Stabilizes the complex and is required for efficient acetylation of chromatin. nih.govfrontiersin.org |

| MEAF6 | Accessory protein. | Stabilizes the complex and contributes to the stimulation of KAT6A/B's enzymatic activity. nih.govfrontiersin.org |

Preclinical Therapeutic Potential of Kat6 in 1 in Disease Models

Oncology Research Applications of KAT6-IN-1 and Related KAT6 Inhibitors

KAT6A and its paralog KAT6B are histone lysine (B10760008) acetyltransferases (HATs) that play a crucial role in regulating gene transcription by acetylating histone H3, thereby altering chromatin structure. aacrjournals.org Dysregulation of KAT6 activity, through mechanisms such as gene amplification and overexpression, is implicated in the development and progression of various cancers. aacrjournals.org In particular, KAT6A is amplified in 10-15% of breast cancers and its overexpression is correlated with poorer clinical outcomes in patients with estrogen receptor-positive (ER+)/HER2-negative breast cancer. aacrjournals.orginsilico.com This has positioned the KAT6 enzymes as significant therapeutic targets in oncology, leading to the development of selective inhibitors like this compound. insilico.commedchemexpress.com

Inhibitors of KAT6A and KAT6B have demonstrated substantial anti-tumor activity in preclinical models of ER+ breast cancer. nih.gov These compounds function by downregulating genes associated with estrogen receptor signaling and other critical pathways, thereby reducing cancer cell proliferation. olema.com

KAT6 inhibitors have shown potent anti-proliferative effects in ER+ breast cancer cell lines that have KAT6 dysregulation. aacrjournals.orgresearchgate.netsemanticscholar.org Studies using Olema Oncology's KAT6 inhibitors demonstrated strong inhibition of cell proliferation in KAT6-amplified and overexpressing ER+ breast cancer cell lines such as T47D and CAMA-1. researchgate.net Conversely, cell lines with low KAT6 expression, like MCF7, were not sensitive to these inhibitors. researchgate.net The anti-proliferative activity was observed in cells with both wild-type and mutant forms of the estrogen receptor gene (ESR1). olema.com

Furthermore, research has explored the synergistic effects of KAT6 inhibitors with other targeted therapies. This compound exhibited synergistic inhibitory effects when combined with the CDK4/6 inhibitor Palbociclib in T47D, ZR-75-1, and CAMA1 cell lines. medchemexpress.com Similarly, co-treatment with inhibitors of KAT6A/B and Menin resulted in synergistic anti-proliferative effects specifically in ER+ breast cancer cell lines. nih.govnih.gov

| Cell Line | Cancer Type | KAT6 Inhibitor | Observed Effect |

|---|---|---|---|

| T47D | ER+ Breast Cancer | OP-2, -4, -5 | Strongly inhibited cell proliferation. researchgate.net |

| CAMA-1 | ER+ Breast Cancer | OP-2, -4, -5 | Strongly inhibited cell proliferation. researchgate.net |

| ZR-75-1 | ER+ Breast Cancer | This compound + Palbociclib | Synergistic inhibitory effects. medchemexpress.com |

| MCF7 | ER+ Breast Cancer (KAT6-low) | OP-2, -4, -5 | Not sensitive to inhibition. researchgate.net |

The anti-tumor activity of KAT6 inhibitors has been confirmed in various in vivo models. Orally bioavailable KAT6 inhibitors developed by Isosterix demonstrated efficacy in a ZR-75-1 mouse xenograft tumor model. citedrive.com Other studies have shown that KAT6 inhibitors can cause dose-dependent tumor growth inhibition and even tumor regression in ER+ breast cancer xenograft models. aacrjournals.orgresearchgate.net For instance, this compound (referred to as compound E) administered to mice with ST340 xenografts resulted in a tumor growth inhibition (TGI) of 55.4%. medchemexpress.com

The potent inhibitor CTx-648 (also known as PF-9363) was shown to cause significant tumor growth inhibition in in vivo models of ER+ breast cancer. nih.gov The efficacy of these inhibitors extends to more complex and clinically relevant models. The combination of KAT6A/B and Menin inhibitors proved effective in ER+ patient-derived xenograft (PDX) models. nih.govnih.gov Another KAT6 inhibitor, PF-07248144, showed potent antitumor activity in ER+/HER2- PDX models that had been pretreated with palbociclib and letrozole. onclive.com

| Model | Cancer Type | KAT6 Inhibitor | Key Finding |

|---|---|---|---|

| ZR-75-1 Xenograft | ER+ Breast Cancer | Isosterix Inhibitors | Demonstrated anti-tumor efficacy with oral administration. citedrive.com |

| ZR-75-1 Xenograft | ER+ Breast Cancer | ISM5043 | Robust and dose-dependent anti-tumor activity (TGI 80-110%). researchgate.net |

| ST340 Xenograft | Breast Cancer | This compound | Inhibited tumor growth with a TGI of 55.4%. medchemexpress.com |

| ER+ PDX Model | ER+ Breast Cancer | KAT6A/B Inhibitor + Menin Inhibitor | Combination treatment was effective. nih.govnih.gov |

| ER+/HER2- PDX Model | ER+ Breast Cancer | PF-07248144 | Potent antitumor activity in models pretreated with palbociclib and letrozole. onclive.com |

A significant challenge in treating ER+ breast cancer is the development of resistance to endocrine therapies. researchgate.net KAT6 inhibitors present a promising strategy to overcome this resistance. prnewswire.com The mechanism involves the transcriptional suppression of the estrogen receptor (ERα), which can counteract resistance driven by ESR1 mutations or other ligand-independent activation pathways. insilico.com

Combination therapies appear particularly effective. Combining KAT6 and Menin inhibitors has shown efficacy in multiple models of endocrine resistance, including those with ESR1 mutations, NF1 loss, and FOXA1 mutations. nih.govaacrjournals.org Specifically, cells with the common Y537S mutation in ESR1, which confers resistance to fulvestrant, remained sensitive to this combination treatment. nih.govresearchgate.net Furthermore, preclinical data suggest that combining KAT6 inhibitors with CDK4/6 inhibitors and complete ER antagonists can enhance cellular efficacy. aacrjournals.org This has led to the clinical investigation of PF-07248144 in combination with fulvestrant for patients with ER+/HER2- metastatic breast cancer who have progressed on prior therapies. prnewswire.com

The therapeutic potential of KAT6 inhibition is also being explored in other solid tumors, including ovarian cancer, where KAT6A amplification is observed. insilico.com The selective KAT6 inhibitor OP-3136 was found to inhibit the proliferation of KAT6A-amplified (OAW28) and KAT6A-expressing (OVCAR3) ovarian cancer cell lines. aacrjournals.org

In vivo studies have substantiated these findings. In an OVCAR3 xenograft model of ovarian cancer, oral administration of OP-3136 as a monotherapy resulted in significant tumor regression, with tumor growth inhibition (TGI) values of 104.5% and 105.4% at different doses. aacrjournals.org Other research has shown that inhibiting KAT6A can enhance the sensitivity of ovarian cancer cells to platinum-based chemotherapy. nih.gov In a xenograft model, the combination of the KAT6A inhibitor WM-1119 with cisplatin led to a significant reduction in tumor burden compared to cisplatin alone. nih.gov Additionally, KAT6A has been implicated in promoting resistance to PARP inhibitors, and targeting it may restore sensitivity in resistant ovarian cancer. nih.gov

| Model | Cell Line | KAT6 Inhibitor | Key Finding |

|---|---|---|---|

| In Vitro | OAW28, OVCAR3 | OP-3136 | Inhibited cell proliferation. aacrjournals.org |

| OVCAR3 Xenograft | OVCAR3 | OP-3136 | Monotherapy resulted in tumor regression (TGI >100%). aacrjournals.org |

| A2780 Xenograft | A2780 | WM-1119 + Cisplatin | Combination significantly reduced tumor burden compared to cisplatin alone. nih.gov |

The application of KAT6 inhibitors is also under investigation for prostate cancer. prnewswire.com Preclinical studies have shown that silencing KAT6B can inhibit the proliferation of the Du145 prostate cancer cell line. nih.gov The selective KAT6 inhibitor OP-3136 demonstrated potent in vitro activity, inhibiting the proliferation of androgen-sensitive prostate cancer cell lines LNCaP and VCaP. olema.com

In vivo, OP-3136 showed dose-dependent tumor growth inhibition in a 22Rv1 cell line-derived xenograft model of prostate cancer. olema.com Furthermore, combining OP-3136 with the standard-of-care chemotherapy agent docetaxel resulted in enhanced anti-tumor activity in this model, suggesting a potential combination strategy for clinical development. olema.com These promising preclinical findings have supported the inclusion of patients with castration-resistant prostate cancer (CRPC) in early-phase clinical trials of KAT6 inhibitors like PF-07248144. onclive.com

Effects in Non-Small Cell Lung Cancer (NSCLC) Models

The histone acetyltransferases KAT6A and KAT6B are frequently dysregulated in various cancers, including Non-Small Cell Lung Cancer (NSCLC), and are linked to key cancer-driving processes. aacrjournals.org Research indicates that the protein level of KAT6A is elevated in NSCLC tumors when compared to non-malignant lung tissues, suggesting an oncogenic role for KAT6A in this cancer type. iiarjournals.orgnih.gov This elevated expression has been observed in both lung adenocarcinoma and lung squamous cell carcinoma samples. iiarjournals.orgnih.gov In vitro studies using NSCLC cell line models also demonstrated increased mRNA and protein levels of KAT6A compared to normal lung fibroblasts. iiarjournals.orgnih.gov

Given the role of KAT6A in NSCLC, its inhibition has become an area of therapeutic interest. iiarjournals.orgnih.gov Preclinical studies using selective KAT6 inhibitors have shown anti-tumor activity in NSCLC models. aacrjournals.org For instance, the selective KAT6 inhibitor OP-3136 was tested on the LCLC-97TM1 NSCLC cell line. aacrjournals.org In an in vivo xenograft model using these cells, monotherapy with OP-3136 resulted in a tumor growth inhibition (TGI) of 62%. aacrjournals.org These findings highlight the potential of targeting KAT6 as a therapeutic strategy for NSCLC. aacrjournals.orgprnewswire.com Pfizer has also initiated a Phase 1 clinical trial for a KAT6 inhibitor, PF-07248144, that includes patients with locally advanced or metastatic NSCLC. pfizeroncologydevelopment.com

| Compound | Cancer Model | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| OP-3136 | NSCLC Xenograft | LCLC-97TM1 | Monotherapy achieved 62% tumor growth inhibition (TGI). | aacrjournals.org |

Research in Hematological Malignancies (e.g., Acute Myeloid Leukemia)

Epigenetic dysregulation is a key feature of acute myeloid leukemia (AML), contributing to a state of differentiation arrest that drives the disease. nih.govaacrjournals.org The histone acetyltransferase KAT6A has been identified as a critical regulator of myeloid differentiation and a driver of leukemogenic gene expression programs. nih.govaacrjournals.org CRISPR-Cas9 screens designed to identify key epigenetic regulators of AML cell fate pinpointed KAT6A as a novel dependency. nih.govaacrjournals.org In various human AML cell lines with diverse genetic backgrounds (including MLL-AF9, MLL-AF4, and CALM-AF10 translocations), the loss of KAT6A was shown to impair AML stemness and proliferation. nih.gov

Mechanistically, KAT6A is part of a transcriptional control module where it catalyzes H3K9ac at gene promoters. nih.gov This mark is then bound by the acetyl-lysine reader ENL, which works with other chromatin factors to promote transcriptional elongation. nih.gov Inhibition of KAT6A has demonstrated significant anti-AML effects both in vitro and in vivo, suggesting that small molecule inhibitors could be a valuable therapeutic strategy. nih.govaacrjournals.org The compound this compound is a potent inhibitor of both KAT6A and KAT6B. medchemexpress.com In a mouse xenograft model of AML, this compound exhibited antitumor efficacy, inhibiting tumor growth with a TGI of 55.4%. medchemexpress.com Furthermore, studies on NUP98-rearranged (NUP98-r) AML, a hallmark of childhood AML, show that MYST family histone acetyltransferases like KAT6A are molecular dependencies. researchgate.netnih.gov Pharmacologic inhibition of KAT6A and KAT7 in NUP98-r leukemia xenograft models led to a decrease in the leukemic burden. researchgate.netnih.gov

| Compound | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| This compound | AML Xenograft (ST340) | Inhibited tumor growth with a TGI of 55.4%. | medchemexpress.com |

| KAT6A/7 Inhibition | NUP98-rearranged AML Xenograft | Decreased leukemic burden and induced myeloid cell differentiation. | researchgate.netnih.gov |

Synergistic Effects of KAT6 Inhibition with Other Targeted Therapies in Preclinical Studies (e.g., CDK4/6 Inhibitors, PARP Inhibitors)

The therapeutic potential of KAT6 inhibitors may be enhanced through combination with other targeted agents. researchgate.net Preclinical research has explored the synergistic effects of combining KAT6 inhibition with therapies such as CDK4/6 inhibitors and PARP inhibitors, particularly in the context of breast cancer, which can provide a rationale for broader applications. medchemexpress.comnih.gov

In ER+ breast cancer cell lines, this compound has demonstrated synergistic inhibitory effects when combined with the CDK4/6 inhibitor Palbociclib in T47D, ZR-75-1, CAMA1, and MCF7 cells. medchemexpress.com Other novel KAT6 inhibitors have also shown enhanced cellular efficacy in breast cancer cell lines when combined with CDK4/6 inhibitors. researchgate.net This synergy is being explored to overcome therapeutic resistance, as KAT6A amplification is observed in 10-15% of ER+ breast cancer patients who have developed resistance to standard therapies like CDK4/6 inhibitors. prnewswire.com

Combination strategies involving inhibitors of the DNA damage response (DDR) pathway have also been investigated. The inhibition of ATR (Ataxia Telangiectasia and RAD3-related protein kinase) has been shown to have synergistic anticancer effects with PARP inhibitors. nih.gov While direct studies linking this compound with PARP inhibitors were not detailed in the provided results, the principle of combining epigenetic modulators with DDR inhibitors is an active area of cancer research. nih.gov Additionally, in the context of NUP98-rearranged AML, KAT6A/7 inhibition was found to synergize with Menin inhibitor treatment and was effective in Menin inhibitor-resistant cells. researchgate.netnih.gov

| KAT6 Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Palbociclib (CDK4/6 Inhibitor) | ER+ Breast Cancer Cell Lines (T47D, ZR-75-1, etc.) | Synergistic inhibitory effects. | medchemexpress.com |

| KAT6A/7 Inhibitors | Menin Inhibitors | NUP98-rearranged AML | Synergistic decrease in leukemic burden; effective in resistant cells. | researchgate.netnih.gov |

Research in Neurodevelopmental Disorders Associated with KAT6 Dysregulation

Investigating Therapeutic Modalities for KAT6A Syndrome

KAT6A syndrome, also known as Arboleda-Tham syndrome, is a rare neurodevelopmental disorder caused by pathogenic variants in the KAT6A gene. mdpi.comrarediseases.org The disorder is characterized by intellectual disability, developmental and speech delays, and hypotonia. rarediseases.org Research into therapeutic modalities is multifaceted, exploring strategies to correct gene messaging errors or address downstream cellular dysfunction. kat6a.org

One promising area of investigation is the use of antisense oligonucleotides (ASOs). kat6a.org A study is underway to determine if ASOs can correct gene messaging errors caused by KAT6A mutations using patient-derived nerve cells. kat6a.org Another approach involves drug repurposing. Researchers are creating new mouse models to study how different types of KAT6A mutations affect brain development and behavior and plan to test a drug originally designed for cancer to see if it can improve symptoms in mice with severe mutations. kat6a.org Preliminary studies have also suggested that pantothenate and L-carnitine may help mitigate mitochondrial dysfunction and histone acetylation deficits. mdpi.com Furthermore, a new clinical program at Boston Children's Hospital is collecting detailed health data and samples from patients to better understand the natural history of the condition and identify biomarkers to measure treatment efficacy in future clinical trials. kat6a.org

Exploring Interventions for KAT6B-Related Disorders

Mutations in the KAT6B gene cause a spectrum of rare disorders, including Genitopatellar Syndrome (GPS) and Say-Barber-Biesecker-Young-Simpson syndrome (SBBYSS). kat6a.orgnih.gov These conditions are characterized by global developmental delay, intellectual disability, hypotonia, and skeletal abnormalities. kat6a.orgnih.gov Like with KAT6A syndrome, research efforts are focused on understanding disease mechanisms to pave the way for targeted interventions. kat6a.org

Patient-derived induced pluripotent stem cells (iPSCs) are being used to create patient-specific neurodevelopmental models. kat6a.org These models, which can be differentiated into brain-like cells, help researchers understand how specific KAT6B variants contribute to the different clinical presentations and open avenues for developing personalized therapies. kat6a.org The KAT6 Foundation is also supporting the establishment of a patient-derived iPSC bank to provide a critical resource for investigators conducting basic and translational research. rarediseases.org Metabolic interventions are also being considered; treatment with pantothenic acid and carnitine has shown clinical benefits in KAT6A syndrome and is being explored for KAT6B disorders. youtube.com

Preclinical Models for Neurodevelopmental Deficits and Behavioral Outcomes

Developing robust preclinical models is essential for understanding the pathology of KAT6-related neurodevelopmental disorders and for testing potential therapies. kat6a.orgresearchgate.net Studies using complete knockout mouse models have shown that the absence of KAT6A is embryonic lethal due to failed hematopoiesis, while the loss of KAT6B leads to brain anomalies, underscoring their critical roles in development. researchgate.netnih.gov

To better study the effects of specific patient mutations, new mouse models are being created that reflect different types of KAT6A mutations (e.g., early- and late-truncating variants). kat6a.org These models will be used to assess neurobehavioral differences and to test potential drug treatments. kat6a.org In addition to mammalian models, researchers are using Drosophila melanogaster (fruit flies) to investigate the neurological effects of KAT6A and KAT6B mutations. kat6a.org CRISPR gene-editing technology is used to create these fly models, which are then used for drug screening and to uncover the roles of KAT6A and KAT6B in neuronal function, hopefully identifying conserved molecular pathways that could serve as therapeutic targets. kat6a.org At the cellular level, patient-derived iPSCs are being used to grow cortical neurons and brain-like organoids, allowing for the study of gene expression and dysregulated cellular processes in human cells. rarediseases.orgkat6a.org

Non Histone Protein Targets and Interacting Cellular Pathways in Kat6 in 1 Research

Acetylation of Key Non-Histone Proteins by KAT6 (e.g., p53, SMAD3, COP1)

KAT6 proteins are known to acetylate several non-histone proteins, thereby impacting their function and downstream signaling. Notable non-histone targets include p53, SMAD3, and COP1 researchgate.netresearchgate.netnih.gov.

Studies have shown that KAT6A can interact with and acetylate p53. This acetylation can enhance p53 activity, influencing its role in processes like cell cycle arrest and senescence researchgate.netaacrjournals.org. Specifically, KAT6A has been reported to acetylate p53 at lysine (B10760008) 120 and lysine 382, and this activity, in association with PML, controls p53's transcriptional function nih.govuniprot.org.

SMAD3 is another non-histone protein targeted by KAT6A acetylation. Acetylation of SMAD3 by KAT6A has been implicated in regulating myeloid-derived suppressor cell recruitment, metastasis, and the response to immunotherapy in triple-negative breast cancer nih.govlarvol.comnih.gov. This acetylation promotes SMAD3's association with TRIM24 and disrupts its interaction with the tumor suppressor TRIM33 researchgate.net.

COP1 (constitutive photomorphogenesis 1), an E3 ubiquitin ligase, is also a non-histone target of KAT6A. KAT6A physically associates with COP1 and acetylates it at lysine 294 researchgate.netresearchgate.netnih.gov. This acetylation event is critical as it impairs COP1's E3 ubiquitin ligase activity, particularly its ability to ubiquitinate β-catenin, leading to the accumulation and enhanced activity of β-catenin larvol.comnih.govresearchgate.netnih.gov.

These examples highlight the direct impact of KAT6-mediated acetylation on the function and regulation of crucial non-histone proteins involved in diverse cellular processes, including tumor suppression (p53), signal transduction (SMAD3), and protein degradation (COP1).

Modulation of Oncogenic Signaling Pathways

The acetylation of non-histone proteins by KAT6 and the subsequent effects of KAT6 inhibition by compounds like Kat6-IN-1 significantly influence several oncogenic signaling pathways.

Regulation of the PI3K/AKT Signaling Pathway through TRIM24 Interaction

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and tumorigenesis researchgate.netfirstwordpharma.com. Research indicates that KAT6A can upregulate this pathway. Mechanistic studies have shown that KAT6A acetylates histone H3 at lysine 23 (H3K23ac), which serves as a binding site for the nuclear receptor binding protein TRIM24 nih.govresearchgate.net. TRIM24 is then recruited to the promoter of PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, leading to increased PIK3CA transcription and subsequent activation of the PI3K/AKT pathway nih.govresearchgate.net. Overexpression of KAT6A or TRIM24 promotes PIK3CA expression, AKT phosphorylation, and cell proliferation, while inhibiting KAT6A or disrupting the KAT6A-TRIM24 interaction attenuates these effects nih.govresearchgate.net. This suggests that KAT6A's influence on the PI3K/AKT pathway is mediated, at least in part, through its interaction with TRIM24 and its histone acetyltransferase activity at H3K23.

Impact on the β-Catenin Pathway in Tumorigenesis

The β-Catenin pathway (canonical Wnt pathway) plays a significant role in tumorigenesis. As mentioned earlier, KAT6A-mediated acetylation of COP1 at K294 impairs COP1's ability to ubiquitinate β-catenin researchgate.netnih.govresearchgate.net. This reduced ubiquitination leads to the stabilization and accumulation of β-catenin protein, enhancing its transcriptional activity nih.govresearchgate.netnih.gov. The increased levels and activity of β-catenin can promote the transcription of its downstream targets, such as cyclin D1, c-Myc, and MMP-7, which are involved in cell proliferation, survival, and invasion nih.govresearchgate.net. Thus, KAT6A, by acetylating COP1, acts as a regulator of β-catenin stability and signaling, contributing to tumorigenic processes, particularly observed in ovarian cancer larvol.comnih.govresearchgate.netnih.gov.

Reciprocal Regulation Between KAT6 Proteins and MicroRNAs

There is evidence suggesting a reciprocal regulatory relationship between KAT6 proteins and microRNAs (miRNAs). While the precise mechanisms involving this compound in this reciprocal regulation require further investigation, studies have indicated that the expression of KAT6 proteins can be influenced by certain miRNAs, and conversely, KAT6 proteins may impact miRNA processing or function researchgate.netsci-hub.se. For instance, research has explored the involvement of circular RNAs derived from KAT6B (ciRNA-Kat6b) in regulating miRNA-26a, which in turn affects downstream targets researchgate.netresearchgate.net. This suggests a complex interplay where miRNAs can modulate KAT6 levels or activity, and KAT6 proteins might be involved in regulatory networks involving non-coding RNAs, adding another layer to the understanding of their biological roles and the potential effects of their inhibition.

Structural Insights and Rational Design Approaches for Kat6 Inhibitors

Elucidation of KAT6-IN-1 Binding Modes and Interaction Specificities with KAT6 Enzymes

This compound, also known as Prifetrastat (PF-07248144), is a potent and selective small molecule inhibitor of both KAT6A and its close paralog, KAT6B. nih.govprobechem.comnih.govnih.gov Understanding its binding mode is fundamental to elucidating its mechanism of action and guiding the design of next-generation inhibitors.

Biochemical and structural studies have revealed that inhibitors of this class function as reversible competitors of acetyl coenzyme A (Ac-CoA), one of the primary substrates for the acetyltransferase reaction. nih.govaacrjournals.org These inhibitors occupy the Ac-CoA binding pocket within the catalytic histone acetyltransferase (HAT) domain of the KAT6 enzymes. nih.govpfizeroncologydevelopment.com By binding to this site, this compound prevents the binding of Ac-CoA, thereby blocking the transfer of an acetyl group to histone substrates, such as H3K23 (lysine 23 on histone H3). asco.orgmedchemexpress.com This inhibition of histone acetylation leads to a more condensed chromatin state, altering gene transcription and ultimately arresting cell proliferation. asco.org

While a specific co-crystal structure of this compound with a KAT6 enzyme is not publicly available, data from related compounds in the same and similar chemical classes provide insights into the likely interactions. For instance, the crystal structure of the KAT6A HAT domain in complex with the inhibitor WM-8014, another Ac-CoA competitor, has been determined, revealing the key interactions within the binding pocket. aacrjournals.org Similarly, the structure of KAT6A in complex with CTx-648 (PF-9363), an inhibitor from a benzisoxazole series, further illuminates the binding landscape. nih.gov These structures show that the inhibitors form critical interactions with amino acid residues that line the Ac-CoA tunnel, effectively occluding the natural substrate. This compound, being a potent dual inhibitor, is understood to effectively engage with the highly conserved Ac-CoA binding sites of both KAT6A and KAT6B. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The optimization of lead compounds into clinical candidates like this compound is driven by extensive structure-activity relationship (SAR) studies. SAR investigations aim to understand how modifications to a molecule's chemical structure affect its biological activity, selectivity, and pharmacokinetic properties.

This compound (Prifetrastat) belongs to a class of compounds characterized by a core scaffold that can be systematically modified. nih.gov Although specific SAR data for direct derivatives of this compound are proprietary, the broader exploration of related chemical series, such as pyrazolo[1,5-a]pyrimidines and other heterocyclic systems, has yielded general principles applicable to KAT6 inhibitor design. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netnih.govmdpi.comosti.govrndsystems.com

Key insights from SAR studies in the field include:

Hinge-Binding Moiety: A core heterocyclic scaffold, such as a pyrazolo[1,5-a]pyrimidine, is often essential for forming key hydrogen bonds with the "hinge" region of the kinase-like acetyltransferase domain, anchoring the inhibitor in the active site. researchgate.net

Substituents and Potency: The addition and modification of chemical groups at various positions on the core scaffold can dramatically influence potency. For example, specific substitutions can exploit hydrophobic pockets within the binding site or form additional polar contacts to increase binding affinity. nih.govresearchgate.net

Selectivity: Modifications can be tailored to enhance selectivity for KAT6A/B over other acetyltransferases. By exploiting subtle differences in the amino acid composition of the binding sites across the KAT family, chemists can design inhibitors that preferentially bind to the desired targets. bio-techne.comselleckchem.com

Pharmacokinetic Properties: SAR is not limited to potency and selectivity; it is also crucial for optimizing drug-like properties. Researchers systematically alter parts of the molecule to improve solubility, metabolic stability, and oral bioavailability, as was successfully achieved for WM-1119, a derivative of the initial hit WM-8014. nih.gov

The development of potent KAT6 inhibitors is an iterative process of designing, synthesizing, and testing new analogs to build a comprehensive understanding of the SAR, ultimately leading to compounds with a desirable therapeutic profile.

| Compound Name | Chemical Class | Target(s) | Key Findings |

| This compound (Prifetrastat, PF-07248144) | Benzisoxazole derivative | KAT6A, KAT6B | Potent, selective, orally bioavailable dual inhibitor. nih.govnih.govnih.gov |

| WM-8014 | Acylsulfonohydrazide derivative | KAT6A, KAT6B | Potent, selective inhibitor; competitor of Ac-CoA. nih.govbio-techne.comselleckchem.cominsilico.com |

| WM-1119 | Acylsulfonohydrazide derivative | KAT6A, KAT6B | Derivative of WM-8014 with improved bioavailability. nih.gov |

| CTx-648 (PF-9363) | Benzisoxazole derivative | KAT6A, KAT6B | Highly potent, selective, and orally bioavailable inhibitor. nih.gov |

Application of Computational Chemistry and Artificial Intelligence (AI) in KAT6 Inhibitor Discovery

The discovery of novel KAT6 inhibitors has been significantly accelerated by the integration of computational chemistry and artificial intelligence (AI). These technologies enable researchers to navigate the vast chemical space more efficiently and design molecules with desired properties from the outset.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as KAT6A. Using the known three-dimensional structure of the KAT6A active site, millions of compounds can be computationally "docked" and scored based on their predicted binding affinity and complementarity. This process allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, saving significant time and resources.

Once potential inhibitors are identified, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the inhibitor-protein complex over time. researchgate.netambeed.comaacrjournals.org MD simulations provide valuable insights into:

Binding Stability: Confirming whether the inhibitor remains stably bound in the active site.

Interaction Dynamics: Observing the formation and breaking of hydrogen bonds and other key interactions.

Conformational Changes: Understanding how the protein might change its shape to accommodate the inhibitor.

These simulations help to validate the binding poses predicted by docking and provide a more accurate estimation of the binding free energy, which is a measure of the inhibitor's potency. researchgate.net

This process typically involves:

Defining Properties: Researchers specify a set of desired properties for the new molecule, including high potency against KAT6A, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.

Generative Models: Deep learning models, such as generative adversarial networks (GANs) or transformers, generate novel chemical structures that are optimized to meet the predefined criteria. researchgate.net

Iterative Refinement: The models can be iteratively refined using reinforcement learning, where the model is "rewarded" for generating molecules with better properties.

Development of Targeted Protein Degraders for KAT6A

Beyond simple inhibition, a novel therapeutic modality known as targeted protein degradation (TPD) is being applied to KAT6A. This approach utilizes engineered molecules, most notably proteolysis-targeting chimeras (PROTACs), to induce the complete removal of the target protein from the cell.

A PROTAC is a heterobifunctional molecule consisting of three key components:

A warhead that binds to the target protein (in this case, KAT6A).

An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). nih.govmdpi.comrndsystems.com

A flexible linker that connects the two binding moieties.

By simultaneously binding to both KAT6A and an E3 ligase, the PROTAC forms a ternary complex within the cell. nih.gov This proximity induces the E3 ligase to tag KAT6A with ubiquitin molecules, marking it for destruction by the proteasome, the cell's natural protein disposal system. nih.gov

This degradation-based approach offers several potential advantages over traditional inhibition:

Elimination of All Functions: Degradation removes the entire protein, ablating both its catalytic and any non-catalytic scaffolding functions.

Catalytic Action: A single PROTAC molecule can induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained biological effect at lower concentrations.

Overcoming Resistance: Degraders may be effective against targets that have developed resistance to traditional inhibitors.

Researchers have successfully designed and synthesized PROTACs that can induce the degradation of KAT6A. For example, a study utilizing a PROTAC based on the CDK9 inhibitor iCDK9 discovered that the degrader also potently and selectively caused the degradation of KAT6A. This was shown to be dependent on the formation of a KAT6A:PROTAC:CRBN ternary complex and the subsequent ubiquitin-proteasome pathway. nih.gov The development of KAT6A-specific degraders represents a cutting-edge strategy to target this oncoprotein in cancer therapy.

Advanced Research Methodologies Employed in Kat6 in 1 Studies

In Vitro Biochemical and Cellular Assays

In vitro studies are crucial for understanding the direct effects of KAT6-IN-1 on its target enzymes and cancer cells. These assays provide insights into the compound's potency, selectivity, and mechanisms of action at a cellular level.

Enzyme Activity Assays (e.g., Time-Resolved Fluorescence Energy Transfer (TR-FRET) Biochemical Assays)

Enzyme activity assays, particularly those utilizing Time-Resolved Fluorescence Energy Transfer (TR-FRET), are fundamental in quantifying the inhibitory potential of compounds like this compound against KAT6 enzymes. These assays measure the acetylation of a synthetic peptide substrate, often derived from Histone H4, by recombinant KAT6A or KAT6B protein in the presence of the inhibitor. pic.intfishersci.nluni-freiburg.de A decrease in fluorescence signal, typically detected at specific wavelengths (e.g., Ex: 340 nm, Em: 615 and 665 nm), indicates inhibition of acetyltransferase activity. nih.gov

Studies have shown that this compound (referred to as compound E or a preclinical candidate compound) exhibits potent inhibitory activity against both KAT6A and KAT6B, with reported IC₅₀ values in the single-digit nanomolar range. nih.govwikipedia.org Furthermore, these inhibitors have demonstrated good selectivity over other related histone acetyltransferases such as KAT5, KAT7, and KAT8. wikipedia.orgharvard.edu For instance, one study reported Kᵢ values for PF-9363 (CTx-648), a related KAT6A/B inhibitor, as 0.27 nM for KAT6A and 2.4 nM for KAT6B, with significantly higher Kᵢ values for KAT7 (70 nM), KAT5 (420 nM), and KAT8 (670 nM). harvard.edu

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are widely used to evaluate the impact of this compound on the growth and survival of cancer cells. Methods such as CellTiter-Glo (CTG) and CCK-8 assays are commonly employed to measure the number of viable cells after treatment with varying concentrations of the inhibitor over time. nih.govnih.govidrblab.netpic.int

Studies have demonstrated that this compound and other KAT6 inhibitors significantly inhibit the proliferation of various cancer cell lines, particularly those overexpressing KAT6A or KAT6B. nih.gov Estrogen receptor-positive (ER+) breast cancer cell lines, such as T47D and ZR-75-1, have shown sensitivity to KAT6 inhibition, with reported sub-nanomolar to nanomolar IC₅₀ or GI₅₀ values for anti-proliferation. nih.govwikipedia.org For example, OP-3136, another selective KAT6 inhibitor, inhibited proliferation of LNCaP prostate cancer cells with a GI₅₀ of 0.39 nM and VCaP cells with a GI₅₀ of 319 nM. In ovarian cancer cell lines, OP-3136 showed GI₅₀ values of 9 nM for OAW28 and 231 nM for OVCAR3.

Furthermore, research has indicated synergistic inhibitory effects when this compound is combined with other therapeutic agents, such as the CDK4/6 inhibitor Palbociclib, in certain cancer cell lines like T47D, ZR-75-1, CAMA1, and MCF7.

Here is a summary of representative cell proliferation inhibition data for related KAT6 inhibitors:

| Compound | Cell Line | Cancer Type | Assay Type | GI₅₀ / IC₅₀ (nM) | Source |

| OP-3136 | LNCaP | Prostate Cancer | Cell Proliferation | 0.39 | |

| OP-3136 | VCaP | Prostate Cancer | Cell Proliferation | 319 | |

| OP-3136 | OAW28 | Ovarian Cancer | Cell Proliferation | 9 | |

| OP-3136 | OVCAR3 | Ovarian Cancer | Cell Proliferation | 231 | |

| OP-3136 | LCLC-97TM1 | NSCLC | Cell Proliferation | 4.6 | |

| BAY-184 | ZR-75-1 | ER+ Breast Cancer | Proliferation Assay | Data Available* | fishersci.nl |

| PF-9363 | ZR-75-1 | Breast Cancer | Cell Proliferation | 0.37 | harvard.edu |

| WM-1119 | Lymphoma | B-cell Lymphoma | Cell Proliferation | 250 | nih.gov |

| This compound | ZR-75-1 | ER+ Breast Cancer | Anti-proliferation | Sub-nM | wikipedia.org |

| This compound | T47D | ER+ Breast Cancer | Anti-proliferation | Sub-nM | wikipedia.org |

*Specific numerical IC₅₀/GI₅₀ values for BAY-184 in ZR-75-1 proliferation assay were presented graphically in the source fishersci.nl.

Cellular Pharmacodynamic Assays (e.g., Western Blotting for Histone Marks, Gene Expression Analysis)

Cellular pharmacodynamic assays are employed to assess the downstream effects of this compound on cellular targets and pathways. Western blotting is a common technique used to monitor changes in histone acetylation marks, particularly the reduction of histone H3 lysine (B10760008) 23 acetylation (H3K23ac), a key mark associated with KAT6A/B activity. fishersci.nlnih.gov Studies have shown a dose-dependent and time-resolved reduction in H3K23ac levels upon treatment with KAT6 inhibitors. fishersci.nl For instance, treatment of ZR-75-1 cells with BAY-184 led to a swift decline in H3K23ac within minutes, persisting for several hours. fishersci.nl

Gene expression analysis, including techniques like qPCR and RNA-seq, is utilized to investigate the impact of KAT6 inhibition on the transcription of specific genes. Research has shown that KAT6 inhibitors can downregulate the expression of genes involved in estrogen receptor signaling, cell cycle regulation, and stem cell pathways. nih.gov This aligns with the known role of KAT6A/B in regulating gene transcription through chromatin modification. The inhibition of KAT6A has been shown to block estrogen receptor alpha (ERα) at the transcriptional level.

Advanced Cell-Based Screening Approaches (e.g., CRISPR-Cas9 Screens)

Advanced cell-based screening approaches, such as CRISPR-Cas9 screens, have been employed to identify genetic dependencies and potential combination strategies related to KAT6 inhibition. These screens can help uncover genes whose knockout or activation influences the sensitivity of cancer cells to KAT6 inhibitors.

For example, an epigenetic-focused CRISPR-Cas9 screen identified genes whose targeting augmented the effects of KAT6 inhibition. CRISPR guides targeting MEN1 (encoding Menin) were found to sensitize ER+ breast cancer cell lines to KAT6 inhibitor treatment, suggesting a synergistic interaction between KAT6 and Menin inhibition. CRISPR-Cas9 has also been used to investigate the requirement of KAT6A for AML cell growth in vitro through cell competition assays.

In Vivo Preclinical Models

In vivo preclinical models are essential for evaluating the anti-tumor efficacy of this compound and related compounds in a complex biological setting that mimics human cancer.

Xenograft and Patient-Derived Xenograft (PDX) Models in Oncology Research

Xenograft and patient-derived xenograft (PDX) models are widely used in oncology research to assess the in vivo anti-tumor activity of novel therapeutic agents. Xenograft models involve implanting human cancer cell lines into immunocompromised mice, while PDX models utilize tumor tissue directly obtained from patients. nih.gov These models allow for the evaluation of tumor growth inhibition and regression in response to treatment.

Studies using xenograft models have demonstrated the anti-tumor efficacy of KAT6 inhibitors in various cancer types, including ER+ breast cancer, ovarian cancer, non-small cell lung cancer (NSCLC), and AML. nih.govwikipedia.org For instance, this compound showed antitumor efficacy in a mouse ST340 xenograft model, resulting in inhibited tumor growth with a Tumor Growth Inhibition (TGI) of 55.4%. In ER+ breast cancer ZR-75-1 xenograft models, treatment with a KAT6 inhibitor led to significant tumor growth inhibition and even regression. wikipedia.orgharvard.edu OP-3136 monotherapy demonstrated robust inhibition of tumor growth in OVCAR3 ovarian cancer xenograft models, with sustained tumor regression observed over a 28-day study period. In the LCLC-97TM1 NSCLC xenograft model, OP-3136 monotherapy achieved a TGI of 62%.

PDX models, which better reflect the heterogeneity of human tumors, have also been utilized. A fulvestrant-resistant, ER+HER2- breast cancer PDX model showed excellent anti-tumor efficacy with a KAT6 inhibitor, leading to complete tumor disappearance in some cases. wikipedia.org Preclinical studies have demonstrated potent inhibition against KAT6A in multiple CDX and PDX models, highlighting the potential of KAT6 inhibitors for cancer treatment.

These in vivo studies provide critical evidence supporting the potential of this compound and related inhibitors as therapeutic agents in oncology.

Genetically Engineered Mouse Models for Studying KAT6 Syndromes and Developmental Roles

Genetically engineered mouse models have been instrumental in elucidating the essential roles of Kat6a and Kat6b in early development and organogenesis. Studies using mouse models have shown that the loss of Kat6a can disrupt the expression of key transcription factors, including Dlx5, Gbx2, and Tbx1, leading to developmental abnormalities such as craniofacial defects and ventricular septal defects mdpi.com. These abnormalities have been linked to the downregulation of distal-less homeobox (Dlx) genes and premature osteoblast differentiation in Kat6a-deficient embryos mdpi.com. Mouse knockout studies have also demonstrated that Kat6a is required for maintaining H3K9 acetylation at the loci of Hox genes, which influences their expression and body segment identity during embryogenesis mdpi.com. Furthermore, heterozygous loss of Kat6a in mouse models has resulted in significant deficits in spatial learning and memory, reduced synaptic plasticity, and altered dendritic spine morphology mdpi.com. Mouse models for MOZ-TIF2 driven acute myeloid leukemia (AML) have been used to show that KAT6 enzymatic activity is necessary for indefinite proliferation in cell culture, and that MOZ-TIF2 directly regulates a subset of genes encoding developmental transcription factors pnas.org. The use of mouse models allows for the investigation of the in vivo consequences of altered KAT6 function, providing insights into the developmental basis of KAT6-related syndromes mdpi.comkat6a.org.

Omics-Based Research Strategies

Omics-based approaches, such as transcriptomics and epigenomics, are vital for a comprehensive understanding of how KAT6 dysregulation impacts gene expression and chromatin structure. These strategies provide global views of molecular changes occurring in the presence of KAT6 mutations or inhibition.

Transcriptomic Profiling (e.g., RNA-sequencing)

Transcriptomic profiling, particularly using RNA-sequencing (RNA-seq), is widely employed to assess gene expression changes resulting from altered KAT6 activity. Studies using RNA-seq on patient-derived fibroblasts from individuals with KAT6A syndrome have revealed widespread transcriptomic dysregulation mdpi.comnih.gov. This includes the downregulation of acetylation-related genes and the upregulation of neuronal regulation genes mdpi.com. In iPSC-derived cerebral organoids from KAT6A syndrome patients, RNA sequencing has shown global transcriptomic dysregulation, with thousands of genes affected across different stages of neural differentiation mdpi.combiorxiv.org. Specific genes involved in cell cycle regulation (like E2F transcription factors), RNA-binding proteins (like PTBP1), and synaptic development genes (such as protocadherins) have been found to be dysregulated in these models mdpi.combiorxiv.org. Transcriptome profiling at different stages of cerebral organoid differentiation has identified aberrant molecular signatures underlying the neurodevelopmental phenotype observed in KAT6A syndrome biorxiv.org. For instance, RNA-seq data showed significant overexpression of ZNF229 in KAT6A syndrome iPSCs and cerebral organoids compared to controls biorxiv.org.

Epigenomic Profiling (e.g., Chromatin Immunoprecipitation Sequencing (ChIP-seq), DNA Methylation Episignatures)

Epigenomic profiling techniques are essential for understanding how KAT6 proteins, as histone acetyltransferases, influence chromatin structure and gene regulation. Chromatin Immunoprecipitation Sequencing (ChIP-seq) is used to map the locations of histone modifications, such as H3K9 and H3K23 acetylation, which are known targets of KAT6A mdpi.comnih.govescholarship.org. Studies using ChIP-seq in patient-derived fibroblasts have investigated how KAT6A mutations disrupt the epigenome and RNA expression nih.govescholarship.org. These studies have identified differential chromatin accessibility and changes in H3K9 and H3K23 acetylation at specific genomic loci in individuals with KAT6A mutations nih.govescholarship.org.

DNA methylation episignatures are another critical epigenomic tool. These distinct patterns of DNA methylation can serve as sensitive and specific biomarkers for classifying neurodevelopmental disorders, including those caused by KAT6A and KAT6B variants kat6a.orgnih.govresearchgate.netuwo.ca. Genome-wide DNA methylation analysis has been used to develop these episignatures, which can help differentiate between KAT6A syndrome and KAT6B-related disorders, even when clinical phenotypes overlap nih.govresearchgate.netuwo.ca. These episignatures provide insights into the shared molecular pathophysiology of these conditions researchgate.net.

Patient-Derived Cellular Models in Fundamental Research

Patient-derived cellular models, such as induced pluripotent stem cells and organoids, offer valuable platforms for studying the cellular and molecular mechanisms of KAT6-related disorders in a human context.

Induced Pluripotent Stem Cell (iPSC) Lines for Disease Modeling

Induced pluripotent stem cell (iPSC) lines generated from patients with KAT6A or KAT6B variants are powerful tools for disease modeling biorxiv.orgkat6a.orgkat6a.orgbiorxiv.orgbu.edu. These cells retain the patient's specific genetic makeup, allowing for a more precise investigation of disease mechanisms kat6a.org. iPSCs can be differentiated into various cell types affected by KAT6 syndromes, such as neurons, to study developmental processes and identify cellular deficits mdpi.combiorxiv.orgbiorxiv.org. Patient-derived iPSCs have been used to investigate how KAT6A mutations disrupt in vitro brain development biorxiv.orgbiorxiv.org. Studies have shown that KAT6A protein levels are significantly decreased in iPSCs from individuals with truncating KAT6A mutations, suggesting haploinsufficiency biorxiv.orgbiorxiv.org. Repositories of KAT6 patient-derived iPSC lines have been established to facilitate research and collaboration within the scientific community kat6a.orgkat6a.orgbu.edu.

Patient-Derived Organoids for Developmental Studies

Patient-derived organoids, particularly cerebral organoids, are three-dimensional models that recapitulate aspects of human organ development in vitro biorxiv.orgbiorxiv.org. Cerebral organoids generated from iPSCs of patients with KAT6A syndrome are used to model early neurodevelopment and investigate the impact of KAT6A mutations on brain development mdpi.combiorxiv.orgbiorxiv.org. These models allow researchers to study neural differentiation, cell cycle regulation, and the formation of neural circuitry in a more physiologically relevant context than traditional 2D cell cultures mdpi.combiorxiv.org. Research using KAT6A syndrome derived cerebral organoids has revealed delayed neural differentiation and dysregulation of genes involved in cell cycle and synaptic development mdpi.combiorxiv.org. Organoid cultures are being implemented in studies aiming to identify and validate new therapeutic targets for diseases like acute myeloid leukemia, which can involve aberrant chromatin modifiers such as KAT6A manchester.ac.uk.

Q & A

Q. What is the molecular mechanism of Kat6-IN-1 in inhibiting KAT6, and what experimental approaches are used to validate its target specificity?

this compound selectively inhibits KAT6 histone acetyltransferases, which are implicated in chromatin remodeling and oncogenesis. To validate target specificity, researchers should employ:

- Biochemical assays : Measure IC50 values against recombinant KAT6 isoforms using radioactivity-based or fluorescence HAT activity assays .

- Structural analysis : Co-crystallization studies or molecular docking simulations to confirm binding interactions with KAT6 catalytic domains .

- Selectivity panels : Test against related acetyltransferases (e.g., p300/CBP) and unrelated kinases to rule off-target effects .

Q. Which in vitro and in vivo models are most appropriate for assessing the efficacy of this compound in cancer research?

- In vitro : Use cancer cell lines with documented KAT6 overexpression (e.g., leukemia, breast cancer models). Dose-response curves (1–10 µM) and proliferation assays (MTT/CellTiter-Glo) are standard .

- In vivo : Xenograft models with tumor volume monitoring. Administer this compound intraperitoneally (5–20 mg/kg, daily) and validate target engagement via immunohistochemistry for histone acetylation markers (e.g., H3K9ac) .

Q. What analytical techniques are recommended for confirming the purity and stability of this compound in experimental settings?

- Purity verification : High-performance liquid chromatography (HPLC) with >95% purity thresholds .

- Stability testing : Mass spectrometry (LC-MS) under varying storage conditions (e.g., -20°C vs. 4°C) to detect degradation products .

- Solubility assessment : Use dynamic light scattering (DLS) or nephelometry in common solvents (DMSO, PBS) .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for preclinical studies?

- Formulation strategies : Use cyclodextrins or lipid-based nanoparticles to enhance aqueous solubility .

- Pharmacokinetic profiling : Conduct intravenous and oral dosing in rodents to calculate bioavailability (%F) and half-life (t1/2). Adjust dosing regimens based on AUC (area under the curve) data .

- Prodrug derivatization : Introduce ester or phosphate groups to improve membrane permeability .

Q. How should contradictory data between in vitro potency and in vivo efficacy of this compound be analyzed?

Contradictions may arise due to:

- Pharmacokinetic limitations : Check plasma protein binding or rapid metabolic clearance using mass spectrometry .

- Model relevance : Compare transcriptomic profiles of cell lines versus xenograft tumors to ensure KAT6 dependency .

- Biological variability : Replicate studies across multiple animal cohorts and use statistical methods (e.g., ANOVA with post-hoc tests) to assess significance .

Q. What strategies are effective for integrating this compound findings with other epigenetic therapies in combinatorial studies?

- Synergy screening : Use Chou-Talalay combination indices to test this compound with HDAC inhibitors (e.g., SAHA) or DNA methyltransferase inhibitors .

- Transcriptomic analysis : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis, cell cycle) .

- Dose-response matrices : Apply factorial experimental designs to optimize combinatorial dosing and minimize toxicity .

Methodological Considerations

Q. What protocols ensure reproducibility when testing this compound in diverse cellular contexts?

- Standardized cell culture : Use authenticated cell lines with mycoplasma testing and consistent passage numbers .

- Internal controls : Include reference inhibitors (e.g., CBP/p300-IN-10) in every assay to validate experimental conditions .

- Data reporting : Adhere to MIAME (Microarray) or ARRIVE (animal studies) guidelines for transparency .

Q. How can researchers address potential off-target effects of this compound in transcriptional regulation studies?

- CRISPR-Cas9 validation : Generate KAT6-knockout cell lines and compare transcriptional profiles with this compound-treated cells .

- ChIP-seq : Map histone acetylation changes (e.g., H3K23ac) to distinguish direct vs. indirect effects .

- Proteomic profiling : Use affinity pull-down assays coupled with mass spectrometry to identify non-target binding partners .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

- Nonlinear regression : Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50 values .

- Time-course analysis : Use mixed-effects models to account for variability in longitudinal studies .

- Meta-analysis : Aggregate data from multiple studies to assess consensus on efficacy thresholds (e.g., Forest plots) .

Q. How should researchers document methodological limitations when publishing this compound findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.